molecular formula C19H13BrN2 B1290027 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole CAS No. 2620-76-0

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

Cat. No. B1290027
CAS RN: 2620-76-0
M. Wt: 349.2 g/mol
InChI Key: DXRLALXPCIOIDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of substituted 2-(4-Bromophenyl)-1H-benzo[d]imidazole derivatives has been described, which involves the evaluation of their antidepressant effect . Another study reported the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid through selective bromination of 2-methyl-2-phenylpropanoic acid .

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agents

The compound has been explored for its potential as an antimicrobial agent. Derivatives of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole have shown promising results in combating microbial resistance, which is a significant challenge in the development of new antibiotics .

Cancer Therapy: Anticancer Drug Synthesis

In the realm of oncology, this compound serves as a precursor in the synthesis of molecules with anticancer properties. Research indicates that certain derivatives exhibit activity against cancer cell lines, providing a pathway for the development of novel chemotherapeutic agents .

Material Science: Organic Semiconductors

The benzoimidazole core, when incorporated into larger organic frameworks, can contribute to the development of organic semiconductors. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Environmental Science: Pollutant Detection

This compound’s derivatives can be used in the synthesis of chemical sensors that detect environmental pollutants. The bromophenyl group, in particular, can enhance the sensitivity of such sensors to specific toxic substances .

Biological Studies: Enzyme Inhibition

In biological research, 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole is utilized to study enzyme inhibition. It can help in understanding the mechanism of action of various enzymes and aid in the design of enzyme inhibitors .

Chemical Synthesis: Organic Reaction Catalysts

The compound is also valuable in synthetic chemistry as a catalyst or intermediate in organic reactions. Its structure allows for the introduction of various functional groups, facilitating complex synthesis processes .

properties

IUPAC Name

2-(4-bromophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRLALXPCIOIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630568
Record name 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

CAS RN

2620-76-0
Record name 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a flask containing N-phenyl-o-phenylenediamine (9.21 g, 50 mmol) and 4-bromobenzaldehyde (9.25 g, 50 mmol) was added 50 mL of 20-methoxyethanol. After the mixture was refluxed for 48 h, the volatile was removed under vacuum and the residue was extracted with CH2Cl2. The organic extract was washed with brine, dried over anhydrous MgSO4, filtered and pumped dry. The crude product was purified by column chromatography using a mixture of CH2Cl2 and n-hexane (1:1 by vol.) as the eluent. Analytically pure 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole was isolated as a white solid in 72% (9.77 g) yield. 1H NMR (400 MHz, CDCl3): δ 7.68 (d, 1 H, J=8.0 Hz), 7.35-7.29 (m, 4 H), 7.24-7.20 (m, 1 H), 7.15-7.02 (m, 7 H). MS (FAB): m/z 348.9 (M+). Anal. calcd. for C19H13BrN2: C, 65.35; H, 3.75; N, 8.02. Found: C, 65.22; H, 3.78; N, 8.01.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
[Compound]
Name
20-methoxyethanol
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of amide 1 (9.6 g, 26 mmol) in anhydrous 1,4-dioxane (100 mL) was added phosphorus oxychloride (POCl3) (9.2 mL, 100 mmol) slowly. The whole was then heated at 100° C. overnight. After cooling to RT, the mixture was poured into ice (200 g) with stirring. Filtration, followed by recrystallization in DCM/hexanes gave a pale grey solid 2 (8.2 g, in 90% yield).
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

N-Phenyl-o-phenylenediamine (50 g, 0.27 mol) is dissolved in anhydrous DMF (400 ml) under N2, and 4-bromobenzaldehyde (45.5 g, 0.25 mol) is added dropwise. The reaction mixture is warmed to 40° C., and Oxone (potassium hydrogen monopersulfate, 98.1 g, 0.16 mol) is added in portions. After the mixture has been stirred at room temperature for 120 min., 1 l of water is added. The precipitated product is filtered off, washed with water and dried in vacuo. Recrystallisation from acetonitrile gives a cream-coloured solid (31 g, 35%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step Two
Name
Quantity
98.1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Yield
35%

Synthesis routes and methods IV

Procedure details

To a suspension of amide 1 (9.6 g, 26 mmol) in anhydrous 1,4-dioxane (100 mL) was added phosphorous oxychloride (POCl3) (9.2 mL, 100 mmol) slowly. The whole was then heated at 100° C. overnight. After cooling to r.t., the mixture was poured into ice (200 g) with stirring. Filtration, followed by recrystallization in DCM/hexanes gave a pale grey solid (Compound 5) (8.2 g, in 90% yield).
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
90%

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